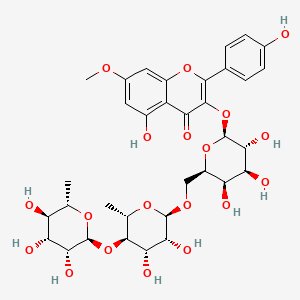

Luteolin 7-diglucuronide

Vue d'ensemble

Description

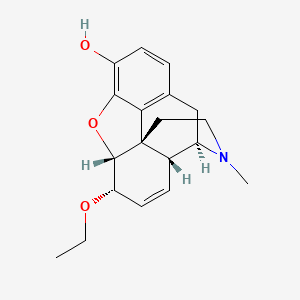

La lutéoline 7-diglucuronide est un glycoside de flavonoïde présent dans diverses plantes, y compris le Perilla frutescens et l'Acanthus hirsutus . Elle est connue pour sa forme solide cristalline jaune et présente de multiples activités biologiques telles que des propriétés antioxydantes, anti-inflammatoires et antitumorales .

Mécanisme D'action

Luteolin 7-diglucuronide (also known as Luteolin 7-O-beta-D-diglucuronide or luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]) is a major active flavonoid glycoside compound extracted from various plants, including Ixeris sonchifolia .

Target of Action

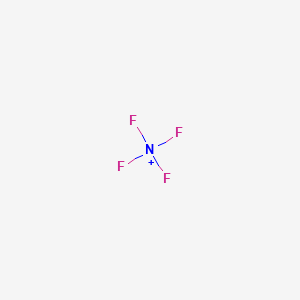

The primary targets of this compound are receptor-interacting serine/threonine-protein kinase 3 (RIP3) and mixed lineage kinase domain-like protein (MLKL) . These proteins play a crucial role in necroptosis, a regulated type of cell death .

Mode of Action

This compound interacts with its targets, RIP3 and MLKL, by binding to them more stably and firmly than their inhibitors . This interaction inhibits the aggregation of MLKL to the nucleus, thereby regulating the RIP3/MLKL signaling pathway .

Biochemical Pathways

The compound affects the RIP3/MLKL signaling pathway, which is involved in necroptosis . By inhibiting this pathway, this compound can ameliorate oxygen glucose deprivation (OGD)-induced neuronal injury .

Result of Action

In vitro, this compound has been found to effectively improve the OGD-induced decrease in neuronal viability and increase in neuronal death . In vivo, it has been shown to protect against cerebral ischemia in a rat middle cerebral artery occlusion (MCAO) model .

Analyse Biochimique

Biochemical Properties

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit the activity of receptor-interacting serine/threonine-protein kinase 3 (RIP3) and mixed lineage kinase domain-like protein (MLKL), which are involved in necroptosis . The compound’s interaction with these enzymes helps in reducing cell death and inflammation, highlighting its potential as a therapeutic agent in conditions like cerebral ischemia .

Cellular Effects

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been found to improve cell viability and reduce cell death under conditions of oxygen-glucose deprivation (OGD) . The compound influences cell signaling pathways, such as the RIP3/MLKL pathway, and modulates gene expression related to cell survival and apoptosis . Additionally, it helps in maintaining mitochondrial membrane potential and preventing intracellular calcium overload, which are critical for cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] involves its binding interactions with specific biomolecules. It binds to RIP3 more stably and firmly than the RIP3 inhibitor GSK872, thereby inhibiting the activation of MLKL and preventing its aggregation in the nucleus . This inhibition of the RIP3/MLKL pathway reduces necroptosis and inflammation, contributing to the compound’s neuroprotective effects . Furthermore, the compound’s ability to modulate gene expression and enzyme activity underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] have been observed to change over time. The compound demonstrates stability under various experimental conditions, maintaining its biological activity for extended periods . Long-term studies have shown that it can provide sustained neuroprotection and improve neurological outcomes in animal models of cerebral ischemia

Dosage Effects in Animal Models

The effects of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] vary with different dosages in animal models. At lower doses, the compound has been shown to provide significant neuroprotection without adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing risks in clinical applications.

Metabolic Pathways

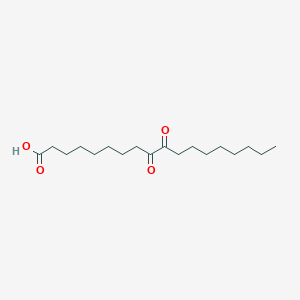

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] is involved in several metabolic pathways. It interacts with enzymes such as UDP-glucuronosyltransferases, which facilitate its conjugation and excretion . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, influencing its biological activity . Studies have shown that the compound can effectively reach and exert its effects in the brain, highlighting its potential for treating neurological disorders .

Subcellular Localization

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target biomolecules effectively, enhancing its therapeutic potential .

Méthodes De Préparation

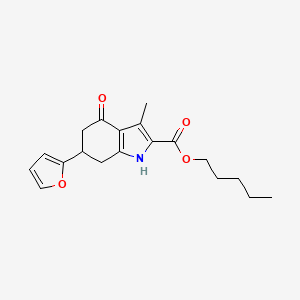

Voies de synthèse et conditions réactionnelles : La lutéoline 7-diglucuronide peut être synthétisée par glucuronidation enzymatique de la lutéoline. Le processus implique l'utilisation d'UDP-glucuronate et de lutéoline en présence d'enzymes glucuronosyltransférases .

Méthodes de production industrielle : La production industrielle de lutéoline 7-diglucuronide implique généralement l'extraction à partir de sources végétales telles que le Perilla frutescens. Le processus d'extraction comprend la sélection du solvant, la température d'extraction et l'optimisation du temps d'extraction pour maximiser le rendement .

Analyse Des Réactions Chimiques

Types de réactions : La lutéoline 7-diglucuronide subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la structure du flavonoïde.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les conditions varient en fonction du substituant introduit.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés hydroxylés .

4. Applications de la recherche scientifique

La lutéoline 7-diglucuronide a un large éventail d'applications de recherche scientifique :

Industrie : Elle est explorée comme additif alimentaire fonctionnel pour ses effets hypocholestérolémiants.

5. Mécanisme d'action

La lutéoline 7-diglucuronide exerce ses effets par le biais de diverses cibles moléculaires et voies :

Applications De Recherche Scientifique

Luteolin 7-diglucuronide has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

La lutéoline 7-diglucuronide est unique en raison de sa double glucuronidation, ce qui améliore sa solubilité et sa biodisponibilité par rapport à d'autres flavonoïdes. Des composés similaires comprennent :

Apigénine 7-diglucuronide : Un autre glycoside de flavonoïde aux propriétés anti-inflammatoires et antioxydantes similaires.

Acide rosmarinique : Un composé phénolique à forte activité antioxydante.

La lutéoline 7-diglucuronide se distingue par ses activités biologiques puissantes et ses applications thérapeutiques potentielles, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBVWJQPAZYQDB-DBFWEQBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,3S,6S,9R,10R,11R,14R,17S,18R,19S)-12-ethyl-9-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-19-yl] benzoate](/img/structure/B1232276.png)